2-Chloropyrimidine-5-carboxylic acid (CAS 374068-01-6) is a bifunctional heterocyclic building block widely procured for the synthesis of kinase inhibitors, targeted covalent inhibitors (TCIs), and agrochemicals. Featuring a highly electron-deficient pyrimidine core, the 2-chloro position is kinetically primed for nucleophilic aromatic substitution (SNAr), while the 5-carboxylic acid provides a reliable handle for amide bond formation or esterification. For industrial and laboratory buyers, this compound offers a critical balance: it is significantly more reactive than its pyridine analogs, yet avoids the hydrolytic instability and high costs associated with fluorinated pyrimidines. Its ability to undergo sequential, metal-free functionalization at two distinct sites makes it a high-ROI precursor for complex API manufacturing [1].
Substituting 2-chloropyrimidine-5-carboxylic acid with cheaper or more common analogs severely disrupts synthetic workflows. Replacing it with 2-chloropyridine-5-carboxylic acid drastically reduces SNAr reactivity, often forcing the introduction of expensive palladium catalysts or harsh thermal conditions (>100 °C) to achieve nucleophilic displacement[1]. Conversely, attempting to use 5-bromo-2-chloropyrimidine as a substitute removes the carboxylic acid handle, necessitating trace-metal-dependent cross-coupling to functionalize the 5-position, which complicates downstream purification in pharmaceutical synthesis. Furthermore, substituting with 2-fluoropyrimidine-5-carboxylic acid introduces severe hydrolytic instability, leading to rapid degradation into inert 2-hydroxy byproducts during standard aqueous workups or ambient storage. Therefore, the exact chloro-pyrimidine-carboxylic acid configuration is indispensable for chemoselective, metal-free bifunctionalization.
The introduction of a second nitrogen atom in the pyrimidine ring dramatically lowers the LUMO energy compared to pyridine analogs. Quantitative kinetic studies demonstrate that 2-chloropyrimidine derivatives are approximately 10^8 times more reactive toward nucleophiles (such as amines and thiols) than their 2-chloropyridine counterparts under identical SNAr conditions [1]. This allows 2-chloropyrimidine-5-carboxylic acid to undergo displacement at mild temperatures (e.g., 20–60 °C), whereas the pyridine baseline often requires transition-metal catalysis or temperatures exceeding 100 °C.
| Evidence Dimension | Relative SNAr reaction rate |
| Target Compound Data | ~10^8 relative rate (Pyrimidine core) |
| Comparator Or Baseline | 2-Chloropyridine-5-carboxylic acid (Pyridine core, relative rate 1) |
| Quantified Difference | 100,000,000-fold kinetic acceleration |
| Conditions | Standard SNAr conditions (amine nucleophiles in polar aprotic or aqueous solvents) |
Eliminates the need for expensive palladium catalysts and harsh heating during the functionalization of the 2-position, streamlining scale-up manufacturing.
2-Chloropyrimidine-5-carboxylic acid exhibits highly differentiated reactivity between its 5-carboxylic acid and 2-chloro groups. Research demonstrates that activating the carboxylic acid to an acid chloride allows for selective amide coupling with benzylic amines at 0 °C without displacing the 2-chloro group. However, raising the temperature above 10 °C triggers competitive SNAr at the 2-position [1]. This sharp temperature boundary provides a reliable, metal-free switch for sequential bifunctionalization, a level of control not achievable with generic dihalopyrimidines like 5-bromo-2-chloropyrimidine.
| Evidence Dimension | Orthogonal functionalization pathway |
| Target Compound Data | Metal-free amide coupling at 0 °C (yields up to 80%); SNAr occurs at >10 °C |
| Comparator Or Baseline | 5-Bromo-2-chloropyrimidine (Requires Pd/ligand catalysis for 5-position coupling) |
| Quantified Difference | Eliminates 100% of transition metal catalyst costs for bifunctionalization |
| Conditions | Acid chloride activation followed by amine addition in DCM |
Allows buyers to synthesize complex bifunctional pharmaceutical intermediates without relying on expensive, trace-metal-contaminating cross-coupling steps.
While 2-fluoropyrimidine-5-carboxylic acid offers even higher SNAr reactivity, the C-F bond adjacent to two ring nitrogens is highly susceptible to spontaneous hydrolysis under ambient atmospheric moisture or mild aqueous basic conditions. In contrast, 2-chloropyrimidine-5-carboxylic acid maintains a stable shelf life when stored at 0–8 °C and tolerates aqueous workups (such as LiOH-mediated ester hydrolysis) without degrading into the SNAr-inert 2-hydroxypyrimidine-5-carboxylic acid [1].
| Evidence Dimension | Resistance to spontaneous hydrolysis |
| Target Compound Data | Stable during 4N LiOH/THF hydrolysis overnight; shelf-stable at 0-8 °C |
| Comparator Or Baseline | 2-Fluoropyrimidine-5-carboxylic acid (Requires strict anhydrous conditions) |
| Quantified Difference | Substantially higher hydrolytic half-life, avoiding >50% yield losses to 2-hydroxy byproducts |
| Conditions | Ambient moisture and standard aqueous basic workup |
Reduces procurement waste and eliminates the need for strict anhydrous storage protocols, lowering overall handling costs.
2-Chloropyrimidine-5-carboxylic acid is a highly efficient precursor for assembling pyrimidine-based covalent inhibitors. The 5-carboxylic acid allows for the rapid attachment of complex amine recognition elements via amide coupling at 0 °C, while the 2-chloro group is subsequently displaced by thiols or amines to install the covalent warhead or hinge-binding motif. This metal-free pathway ensures high-purity API synthesis without heavy metal contamination [1].
Due to its extreme SNAr reactivity under mild, aqueous-compatible conditions, this compound is highly suited for modifying sensitive biomolecules. It has been actively utilized in the sequence-specific installation of aryl groups to RNA via DNA-catalyst conjugates, where the 2-chloro position undergoes displacement by amine-modified nucleic acids at 37 °C without degrading the oligonucleotide backbone [2].
The compound serves as an essential building block in the development of novel crop protection agents. The ability to independently functionalize the 2- and 5-positions allows agrochemical researchers to rapidly generate structure-activity relationship (SAR) libraries, optimizing the lipophilicity and target-binding of new herbicides and fungicides while maintaining low cost-of-goods (COGs) for industrial scale-up.
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